Bacilysin

Catalog No.
S520383
CAS No.
29393-20-2
M.F
C12H18N2O5
M. Wt
270.28 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Bacilysin

CAS Number

29393-20-2

Product Name

Bacilysin

IUPAC Name

(2S)-2-[[(2S)-2-aminopropanoyl]amino]-3-[(1R,2S,6R)-5-oxo-7-oxabicyclo[4.1.0]heptan-2-yl]propanoic acid

Molecular Formula

C12H18N2O5

Molecular Weight

270.28 g/mol

InChI

InChI=1S/C12H18N2O5/c1-5(13)11(16)14-7(12(17)18)4-6-2-3-8(15)10-9(6)19-10/h5-7,9-10H,2-4,13H2,1H3,(H,14,16)(H,17,18)/t5-,6-,7-,9+,10-/m0/s1

InChI Key

XFOUAXMJRHNTOP-PFQXTLEHSA-N

SMILES

CC(C(=O)NC(CC1CCC(=O)C2C1O2)C(=O)O)N

Solubility

Soluble in DMSO

Synonyms

Ala-(2,3-epoxycyclohexanone-4)-Ala, bacillin, bacilysin, KM 208, KM-208, tetaine

Canonical SMILES

CC(C(=O)NC(CC1CCC(=O)C2C1O2)C(=O)O)N

Isomeric SMILES

C[C@@H](C(=O)N[C@@H](C[C@@H]1CCC(=O)[C@H]2[C@@H]1O2)C(=O)O)N

Description

The exact mass of the compound L-alanyl-3-[(1R,2R,6R)-5-oxo-7-oxabicyclo[4.1.0]hept-2-yl]-L-alanine is 270.1216 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Amino Acids, Peptides, and Proteins - Peptides - Oligopeptides - Dipeptides - Supplementary Records. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Bacilysin is chemically characterized as L-alanine-[2,3-epoxycyclohexano-4]-L-alanine, with a molecular formula of C₁₂H₁₈N₂O₅ and a molecular mass of 270.28 g/mol . It was first identified in 1946 and initially named bacillin. Bacilysin consists of an L-alanine residue at the N-terminus and L-anticapsin, a non-proteinogenic amino acid, at the C-terminus. The presence of L-anticapsin is crucial for its antimicrobial activity against various bacteria and fungi .

Bacilysin undergoes hydrolysis to release L-anticapsin and L-alanine, which are necessary for its antimicrobial function. The hydrolysis is facilitated by an intracellular peptidase that activates bacilysin within microbial cells . The primary reaction involves the inhibition of glucosamine 6-phosphate synthase, an enzyme critical for peptidoglycan synthesis in bacterial cell walls. This inhibition leads to cell lysis, as the integrity of the cell wall is compromised .

Bacilysin exhibits potent antimicrobial properties, particularly against Gram-positive and some Gram-negative bacteria. It has been shown to effectively inhibit pathogens such as Staphylococcus aureus and Escherichia coli by disrupting their cell wall synthesis . Additionally, bacilysin has demonstrated antifungal activity by targeting similar biosynthetic pathways in fungi like Candida albicans .

The biosynthesis of bacilysin is regulated by the bac operon (bacABCDE), which encodes the enzymes required for its production. Key enzymes involved include BacA, BacB, and BacG, which facilitate the conversion of precursor molecules into bacilysin . Environmental factors such as nutrient availability can influence its production; for instance, iron levels have been shown to affect both growth and bacilysin synthesis in Bacillus subtilis .

Due to its antimicrobial properties, bacilysin has potential applications in agriculture as a biopesticide and in medicine as a therapeutic agent against bacterial infections. Its ability to disrupt microbial cell wall synthesis makes it a candidate for developing new antibiotics or antifungal treatments .

Research has highlighted the interaction between bacilysin and glucosamine 6-phosphate synthase. Molecular simulations indicate that bacilysin is more readily transported into microbial cells compared to its hydrolyzed form, L-anticapsin. The latter forms a covalent bond with cysteine residues in the target enzyme, effectively inhibiting its activity . These interactions underscore the potential for designing novel antifungal agents based on bacilysin's mechanism of action.

Several compounds share structural or functional similarities with bacilysin. Below is a comparison highlighting their uniqueness:

Compound NameStructure TypeBiological ActivityUnique Features
BacilysinDipeptideAntimicrobialHydrolyzed to release active L-anticapsin
GramicidinCyclic peptideAntibacterialForms ion channels in bacterial membranes
PenicillinBeta-lactamAntibacterialInhibits transpeptidation in peptidoglycan synthesis
VancomycinGlycopeptideAntibacterialBinds to D-alanyl-D-alanine terminus of peptidoglycan precursors

Bacilysin's unique mechanism involving hydrolysis into L-anticapsin distinguishes it from other antibiotics that typically act through direct inhibition or disruption of cell wall synthesis without requiring modification within the target organism.

Organization and Function of the bacABCDEywfG Operon

The bacilysin biosynthetic machinery is encoded by the bacABCDEywfG operon, formerly designated as ywfBCDEFG, along with the adjacent ywfH monocistronic gene [3]. This genetic organization represents a tightly coordinated system where seven genes work in concert to produce the dipeptide antibiotic bacilysin [1] [4].

The operon consists of seven genes arranged in the following order: bacA, bacB, bacC, bacD, bacE, ywfG, and ywfH. The genes bacABC are specifically responsible for anticapsin biosynthesis, while bacD participates in the ligation of anticapsin to alanine, and bacE functions in self-defense against bacilysin toxicity [3] [5]. The ywfG and ywfH genes, also essential components of the biosynthetic machinery, encode enzymes necessary for prephenate dehydratase and aminotransferase synthesis, serving as integral components of the anticapsin manufacturing process from the aromatic amino acid precursor prephenate [3].

The genetic organization demonstrates remarkable conservation across Bacillus species. In silico genome analysis of various Bacillus species including Bacillus amyloliquefaciens, Bacillus velezensis, Bacillus pumilus, and Bacillus subtilis revealed that the bacilysin gene cluster is present in all species except Bacillus licheniformis [1] [6]. Phylogenetic analyses demonstrated that the bacilysin gene cluster sequence shows more than 80 percent identity within each species of the Bacillus subtilis group [6].

The operon structure exhibits sophisticated regulatory control mechanisms. Expression of the bacABCDEywfG operon is subject to cell density-dependent transition state induction, with basal expression levels and transition state induction being directly ComA dependent [7]. Three Phr peptides - PhrC, PhrF, and PhrK - are required for full-level expression of ComA-dependent bac operon expression, with PhrC playing the most important role in stimulating bac expression through a RapC-independent manner [7]. Additionally, Spo0A serves as another positive regulator that participates in transition state induction of the bac operon both directly by interacting with the bac promoter and indirectly by repressing abrB expression [7].

GeneAlternative NameProtein Size (AA)Primary FunctionEssential for Bacilysin
bacAywfB291Anticapsin biosynthesisYes
bacBywfC308Anticapsin biosynthesisYes
bacCywfD262Anticapsin biosynthesisYes
bacDywfE393Dipeptide ligationYes
bacEywfF262Self-resistanceNo
ywfGbacG428Anticapsin biosynthesisYes
ywfHbacF254Anticapsin biosynthesisYes

Non-Ribosomal Peptide Synthesis Pathway: Key Enzymatic Steps

The bacilysin biosynthetic pathway represents a unique example of non-ribosomal peptide synthesis that deviates from the classical multienzyme thiotemplate mechanism typically observed in bacterial secondary metabolite production [8] [9]. Unlike conventional non-ribosomal peptide synthetases that utilize large multimodular enzyme complexes, bacilysin biosynthesis employs a series of discrete enzymes working in sequence to assemble the final dipeptide product [1] [2].

The pathway begins with the diversion of prephenate from normal aromatic amino acid biosynthesis and proceeds through a series of carefully orchestrated enzymatic transformations. The non-ribosomal nature of this synthesis is evidenced by the incorporation of the non-proteinogenic amino acid anticapsin, which contains unique structural features including an epoxycyclohexanone moiety that serves as the reactive warhead of the antibiotic [10].

The enzymatic cascade involves seven distinct enzymes, each catalyzing specific chemical transformations that progressively modify the prephenate substrate. This process demonstrates remarkable stereospecificity and regioselective control, ensuring the production of the biologically active form of bacilysin [11] [10].

EnzymeGeneFunctionSubstrateProductCofactor
BacAbacAPrephenate decarboxylase (non-aromatizing)Prephenate3Z-exo-H2HPPNone
BacBbacBIsomerase/oxidase3Z-exo-H2HPP3E-exo-H2HPPMetal ion (Cu2+ or Fe2+)
YwfHywfHShort-chain reductase3E-exo-H2HPPH4HPPNADH
BacG (YwfG)ywfGTransaminaseH4HPPH4TyrPLP
BacFbacFTransaminase (stereospecific)Epoxy-4S-H4HPPL-dihydroanticapsinPLP
BacCbacCNAD+-dependent oxidoreductaseL-dihydroanticapsinL-anticapsinNAD+
BacDbacDL-amino acid ligaseL-anticapsin + L-alanineBacilysinATP, Mg2+

Prephenate Conversion via BacA and BacB Catalysis

The initial steps of bacilysin biosynthesis involve the remarkable transformation of prephenate through the sequential action of BacA and BacB enzymes, representing a unique biochemical strategy that diverges from conventional aromatic amino acid metabolism [12] [11].

BacA functions as an unprecedented non-aromatizing prephenate decarboxylase that catalyzes the decarboxylation of prephenate without the typical aromatization of the cyclohexadienol ring [12] [11]. This enzyme exhibits extraordinary regiospecificity, acting exclusively on the pro-R double bond of prephenate while leaving the pro-S double bond intact [13]. The mechanism involves decarboxylation at C-4 with simultaneous protonation at C-6 or C-6' to yield endocyclic 1,3-diene dihydro-4-hydroxyphenylpyruvate (en-H2HPP) [11]. Isotopic labeling studies in deuterium oxide demonstrate that BacA incorporates deuterium specifically at the C-8 position, confirming the stereochemical outcome of the protonation reaction [11] [10].

The kinetic characterization of BacA reveals a kcat of 190 min-1 with a Km of 70 μM for prephenate, indicating high catalytic efficiency for this transformation [11]. The enzyme operates through a cofactor-independent mechanism, with the conversion proceeding via a concerted pericyclic reaction where the C-4 carboxylate becomes protonated and simultaneously donates a proton to C-6 as carbon dioxide is evolved [12]. Presumably, prephenate is oriented in the active site of BacA to allow an active site acid to deliver a proton to C-8 as the C-4 carboxylate bond breaks [11].

BacB catalyzes the subsequent allylic isomerization of the BacA product, converting the endocyclic 3Z-exo-H2HPP to the exocyclic 3E-exo-H2HPP regioisomer [2] [14]. This transformation involves moving the double bond into conjugation with the 2-ketone, generating a conjugated dienone with a characteristic 295 nm chromophore [11] [14]. The enzyme generates a mixture of E- and Z-geometric isomers in a 3:1 ratio, indicating some rerouting of flux through dienolate geometric isomers [13]. BacB has been characterized as a bi-cupin enzyme containing two putative active sites, each with a bound metal ion, with the C-terminal domain containing bound phenylpyruvic acid [14].

Real-time nuclear magnetic resonance studies of the BacB reaction demonstrate the enzyme's ability to rapidly convert the substrate, with the rate of product formation under co-incubation conditions with BacA being roughly equivalent to the rate of substrate formation when only BacA is present [11]. This suggests that BacB catalyzes a very rapid isomerization with a reported kcat of 1471 min-1 [2].

Epoxide Formation and Oxidative Modifications by BacG

The epoxide formation in bacilysin biosynthesis represents one of the most intriguing aspects of the pathway, as recent research has revealed that the epoxide group is installed earlier in the biosynthetic process than originally hypothesized [2] [15]. The timing and mechanism of epoxide introduction have been elucidated through careful biochemical studies using deletion mutants and isotopic feeding experiments [15].

BacG, also known as YwfH, functions as a short-chain reductase that catalyzes the conjugate reduction of the BacB product using nicotinamide adenine dinucleotide (NADH) as the hydride source [16] [17]. The enzyme adds a pro-S hydride equivalent specifically to the C-4 position of the conjugated exocyclic double bond, yielding tetrahydrohydroxyphenylpyruvate (H4HPP) [10]. Deuterium labeling experiments conducted in deuterium oxide demonstrate that BacG incorporates deuterium at the C-4 position from NADH, confirming the stereochemical outcome of the reduction reaction [10].

The introduction of the epoxide moiety occurs prior to the final oxidation and ligation steps of the pathway. Studies using Bacillus subtilis deletion mutants have shown that dihydroanticapsin and dihydrobacilysin accumulate in extracts of a ΔbacC strain, and these compounds are processed to anticapsin and then bacilysin upon addition of BacC and BacD, respectively [2] [15]. These results suggest that the epoxide group in bacilysin is installed in an earlier step of bacilysin biosynthesis, specifically during the action of BacG or subsequent enzymes in the pathway [15].

The epoxide formation mechanism involves the substrate epoxy-3E-H2HPP being converted to epoxy-4S-H4HPP by the action of BacG [1]. Previous studies have shown that the introduction of an epoxy moiety is required for the enzymatic activity of subsequent enzymes in the pathway, particularly BacF [1]. This epoxide functionality is crucial for the biological activity of the final bacilysin product, as it serves as the reactive electrophilic warhead that covalently modifies target enzymes in susceptible microorganisms [10].

Dipeptide Ligation via BacD Amino Acid Ligase

The final step in bacilysin biosynthesis involves the formation of the dipeptide bond between L-alanine and L-anticapsin, catalyzed by the BacD amino acid ligase [18] [19]. This enzyme represents a unique member of the ATP-grasp superfamily and exhibits distinct structural and functional characteristics compared to its well-studied phylogenetic relative, D-alanine:D-alanine ligase [19].

BacD functions as an ATP-dependent dipeptide ligase that synthesizes L-alanyl-L-anticapsin through a three-step mechanism [19]. The reaction proceeds first through phosphorylation of the N-terminal alanine, followed by nucleophilic attack of the amino group in the C-terminal anticapsin on the carbonyl carbon in the acylphosphate intermediate, and finally release of the phosphate group from the tetrahedral intermediate [19]. The enzyme requires ATP and magnesium ions as cofactors, with two magnesium ions binding in a manner similar to that observed in D-alanine:D-alanine ligase [19].

Kinetic characterization of BacD reveals a Km of 2100 μM for L-alanine and 6900 μM for L-phenylalanine (used as a surrogate for L-anticapsin in biochemical studies), with a kcat of 0.8 min-1 [19]. These relatively high Km values may reflect the use of non-physiological substrates in the assay, as the most likely physiological substrates are L-alanine and L-anticapsin [19]. The enzyme exhibits low substrate specificity in vitro, capable of ligating various L-amino acids, though it shows preference for smaller uncharged residues at the N-terminus and uncharged bulky residues at the C-terminus [19].

Crystal structure analysis of BacD in complex with adenosine diphosphate and an intermediate analog reveals that the dipeptide orientation is reversed compared to D-alanine:D-alanine ligase, with the entrance to the amino acid binding cavity differing in position [19]. The amino acid binding cavity is formed by six loops, and the surrounding environment is predominantly hydrophobic, suitable for accommodating the substrates [19]. Enzymatic characterization of point mutants Y265F and S185A demonstrates that these conserved residues are not catalytic residues, at least in reactions where L-phenylalanine is used as a substrate [19].

The BacD-catalyzed reaction represents the ultimate step of bacilysin biosynthesis, occurring after BacC oxidation of the C7-hydroxyl group in dihydroanticapsin [15]. Biochemical studies using crude extracts from deletion mutants demonstrate that BacD can readily ligate dihydroanticapsin with L-alanine to yield dihydrobacilysin, and simultaneous exposure to both BacC and BacD results in the efficient conversion of dihydroanticapsin to mature bacilysin [15].

Precursor Synthesis: Chorismate-Derived Anticapsin Biosynthesis

The biosynthesis of anticapsin begins with chorismate, the terminal product of the shikimate pathway, which serves as the universal precursor for aromatic amino acid biosynthesis in microorganisms [20]. Chorismate undergoes a 3,3-sigmatropic rearrangement catalyzed by chorismate mutase to yield prephenate, which then becomes the immediate substrate for the bacilysin biosynthetic pathway [20] [10].

The shikimate pathway represents the metabolic gateway to aromatic compound diversity, and chorismate serves as a critical branchpoint metabolite that can be directed toward various biosynthetic fates [20]. In the context of bacilysin biosynthesis, the conversion of chorismate to prephenate represents the committed step that diverts carbon flux away from primary aromatic amino acid metabolism toward secondary metabolite production [10].

Isotopic labeling studies using 1,5,8-[13C]-chorismate generated from bacterial fermentation of 5-[13C]-glucose have provided detailed insights into the stereochemical transformations that occur during anticapsin biosynthesis [13]. The chorismate-derived prephenate (2,4,6-[13C]-prephenate) undergoes the tandem action of BacA and BacB to yield 2,4,8-[13C]-7R-ex-H2HPP, demonstrating that BacA specifically isomerizes only the pro-R double bond in prephenate while preserving the carbon skeleton integrity throughout the transformation [13].

The precursor synthesis pathway demonstrates remarkable efficiency in directing chorismate-derived carbon toward anticapsin production. The pathway involves no net loss of carbon atoms from the original chorismate structure, with all transformations involving rearrangements, reductions, and functional group modifications that preserve the six-carbon cyclohexane ring system that becomes the foundation of the anticapsin warhead [10].

The integration of anticapsin biosynthesis with primary metabolism through the chorismate branchpoint provides Bacillus species with a mechanism to produce antimicrobial compounds while maintaining essential aromatic amino acid biosynthesis. This metabolic organization allows for the regulated production of bacilysin in response to environmental conditions and growth phase transitions, ensuring that antibiotic production occurs when it provides maximum competitive advantage [7].

EnzymeMechanism TypeStereochemistryDeuterium IncorporationCritical Residues
BacANon-aromatizing decarboxylationRegiospecific (pro-R double bond)C8 positionActive site acid (proton donor)
BacBAllylic isomerizationE/Z geometric isomerization (3:1 ratio)C9 position from solventMetal binding site
BacG/YwfHConjugate reductionPro-S hydride addition at C4C4 position from NADHNADH binding domain
BacF/YwfGTransaminationStereospecific (S-configuration)None reportedTyr209, Tyr325 (stereospecificity)
BacCOxidationC7-hydroxyl oxidationNone reportedNAD+ binding domain
BacDDipeptide ligationPeptide bond formationNone reportedY265F, S185A (non-catalytic)

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

-3.4

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

3

Exact Mass

270.12157168 g/mol

Monoisotopic Mass

270.12157168 g/mol

Heavy Atom Count

19

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

90R5Q4BW17

Wikipedia

Bacilysin

Dates

Modify: 2024-02-18
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